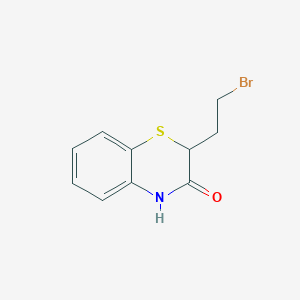

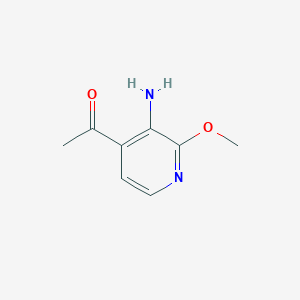

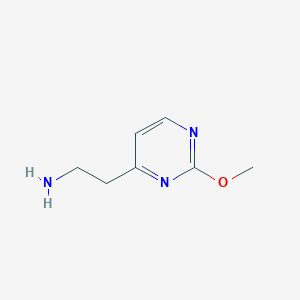

![molecular formula C6H7N3O B3237680 5,6-二氢-1H-吡唑并[3,4-c]吡啶-7(4H)-酮 CAS No. 1393585-07-3](/img/structure/B3237680.png)

5,6-二氢-1H-吡唑并[3,4-c]吡啶-7(4H)-酮

描述

5,6-Dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one is a chemical compound that belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of pyrazolopyridine derivatives has been a subject of substantial research interest over the past decade . A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported, which could be employed for the synthesis of fused pyridinyl azides . This highlights its importance in the field of heterocyclic chemistry .科学研究应用

合成和生物医学应用

5,6-二氢-1H-吡唑并[3,4-c]吡啶-7(4H)-酮,作为吡唑并[3,4-b]吡啶家族的一部分,表现出显著的生物医学应用。这些化合物,包括超过 300,000 个 1H-吡唑并[3,4-b]吡啶,由于其多样的生物医学潜力而被广泛研究 (Donaire-Arias et al., 2022)。

抗增殖活性

一系列类似于 5,6-二氢-1H-吡唑并[3,4-c]吡啶-7(4H)-酮的分子已被合成并测试了对各种癌细胞系的抗增殖活性,包括肺癌、宫颈癌、乳腺癌和前列腺癌。该系列中的一些化合物显示出有希望的抗增殖活性,突出了它们在癌症治疗中的潜力 (Pawar, Pansare, & Shinde, 2017)。

作用机制

Target of Action

Similar compounds have been reported to targetTropomyosin receptor kinase A (TrKA) and c-Met kinase . These kinases play crucial roles in cell growth, survival, and differentiation.

Mode of Action

It’s suggested that similar compounds inhibit their targets by binding to the active site of the kinase . This binding prevents the kinase from phosphorylating other proteins, thereby inhibiting the signal transduction pathways that the kinase is involved in.

Biochemical Pathways

Kinases like trka and c-met are involved in several signaling pathways, including theRAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as cell proliferation, survival, and migration.

Pharmacokinetics

One of the compounds in a similar study was reported to be easily absorbed by the gastrointestinal tract with potential bbb permeability , which could suggest good bioavailability.

Result of Action

Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cancer cells .

属性

IUPAC Name |

1,4,5,6-tetrahydropyrazolo[3,4-c]pyridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)3-8-9-5/h3H,1-2H2,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMVYWXGZUMIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393585-07-3 | |

| Record name | 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds interact with Factor Xa, and what are the downstream effects?

A: The research papers provided focus on how various 5,6-dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one derivatives bind to and inhibit Factor Xa. [, , , , , ] Factor Xa is a key enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin, ultimately leading to blood clot formation. By inhibiting Factor Xa, these compounds exhibit anticoagulant activity, potentially preventing thrombosis.

Q2: Can you elaborate on the structure-activity relationship (SAR) observed in these studies?

A: The studies showcase how modifications to the core 5,6-dihydro-1h-pyrazolo[3,4-c]pyridin-7(4h)-one structure impact its interaction with Factor Xa. For example, substitutions at the 1, 3, and 6 positions with various aromatic rings, heterocycles, and linkers are explored. [, , , , , ] These modifications influence the binding affinity, selectivity, and potentially the pharmacokinetic properties of the compounds.

Q3: Were any specific analytical methods used to characterize these compounds and their interactions with Factor Xa?

A: While the provided abstracts don't delve into specific analytical techniques, it's highly probable that methods like X-ray crystallography were employed to determine the binding mode of these inhibitors within the active site of Factor Xa. [, , , , , ] Additionally, techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) might have been used to quantify the binding affinities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B3237633.png)

![D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-](/img/structure/B3237642.png)

![5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole](/img/structure/B3237688.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)